Naphthalene-1-carbothioamide
Overview
Description
Naphthalene-1-carbothioamide is an organosulfur compound . It has the empirical formula C11H9NS . It is used in dehydrosulfurization of aromatic thioamides to nitriles .
Molecular Structure Analysis
Naphthalene derivatives, including this compound, are characterized by their large π-electron conjugation, which contributes to their unique photophysical and chemical properties .
Physical and Chemical Properties Analysis
Naphthalene derivatives exhibit unique photophysical and chemical properties. They have a rigid plane and large π-electron conjugation, leading to a high quantum yield and excellent photostability . They also possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .
Scientific Research Applications
1. Chemosensing Applications
Naphthalene thiourea derivatives, such as (Z)-2-(naphthalen-2-ylmethylene)-N-phenylhydrazinecarbothioamide (R1), have been developed as colorimetric and fluorescent sensors. R1 can selectively recognize fluoride ions, indicated by a color change, and is an excellent fluorescence chemosensor for Cu2+ ions. It has also been successfully applied in the bioimaging of Cu2+ ions in macrophage cells (Udhayakumari & Velmathi, 2015).
2. Anticancer Properties
Research has been conducted on 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC) analogs of chalcone for their anticancer properties. These compounds have shown varying degrees of cytotoxicity against cancer cells and have been investigated for their potential as chemotherapeutic agents. The research includes flow cytometry and western blotting analysis, as well as in vitro kinase assays to identify target proteins such as aurora kinases (Lee et al., 2016).
3. Applications in Supramolecular Chemistry and Sensors
Naphthalene diimides (NDIs), including Naphthalene-1-carbothioamide derivatives, have a wide range of applications in supramolecular chemistry and sensors. They have been used in host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis through anion-π interactions. NDIs have also seen applications in medicinal areas like DNA intercalation (Kobaisi et al., 2016).
4. Biodegradation Studies
Research on the biodegradation of naphthalene in various environments has been conducted. Studies have focused on the toxicological effects of naphthalene against model organisms like Tribolium castaneum, analyzing changes in gene expression related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission (Pájaro-Castro et al., 2017).
5. Environmental Safety and Monitoring
This compound and its derivatives have been studied in the context of environmental safety and monitoring. For instance, research on the production of specific monoclonal antibodies for 1-naphthol, a metabolite of naphthalene, contributes to the development of high-throughput tools for monitoring environmental exposure to naphthalene and related pollutants (Chen et al., 2020).
Future Directions
Naphthalene-1-carbothioamide and related compounds have potential applications in various fields. For instance, 1,8-naphthalimide derivatives have been studied as emissive materials in organic light-emitting diodes . Another study highlighted the use of Naphthalene-1-thiocarboxamide as a corrosion inhibitor .
Mechanism of Action
Target of Action
Naphthalene-1-carbothioamide (NTC) is an organosulfur compound . It has been found to have a strong interaction with the iron (Fe) surface, forming a compact monolayer . This suggests that the primary target of NTC is the iron surface in a corrosive environment .
Mode of Action
NTC exhibits its action through chemisorption onto the iron surface . This process is characterized by the formation of a plethora of Fe-C/N/S covalent bonds . The strong interaction between NTC and the iron surface leads to the formation of a protective layer that inhibits corrosion .
Biochemical Pathways
The biochemical pathways affected by NTC are primarily related to the corrosion process in acidic media . NTC, due to its strong chemisorption onto the iron surface, disrupts the normal corrosion process, thereby protecting the iron material . .
Pharmacokinetics
Given its use as a corrosion inhibitor, it is likely that these properties are influenced by the specific environmental conditions, such as temperature and acidity .
Result of Action
The primary result of NTC’s action is the inhibition of corrosion. It forms a protective layer on the iron surface, preventing the corrosive substances from damaging the material . This makes NTC a remarkable inhibitor for mild steel in acidic media .
Action Environment
The action of NTC is influenced by environmental factors such as temperature and acidity . Studies have confirmed that NTC acts as a remarkable inhibitor for mild steel in 1 N HCl at both room and elevated temperatures (60 °C), even at merely 1 mM concentration . This suggests that NTC maintains its efficacy and stability under various environmental conditions .
Properties
IUPAC Name |
naphthalene-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398372 | |
Record name | naphthalene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-10-1 | |
Record name | 1-Naphthalenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 240970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbothioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20300-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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